molecular formula C24H20N4OS B2503831 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111196-73-6

1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2503831
CAS No.: 1111196-73-6
M. Wt: 412.51
InChI Key:
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Description

1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which combines a triazole ring fused with a quinazoline moiety, along with benzylthio and phenethyl substituents. Such compounds are of significant interest due to their potential biological activities, including anticancer, antifungal, and antioxidant properties .

Mechanism of Action

Target of Action

The primary target of the compound 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, also known as HMS3490D20, is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . By targeting PCAF, HMS3490D20 can potentially influence the transcriptional activity of numerous genes, thereby affecting various cellular processes .

Mode of Action

HMS3490D20 interacts with PCAF by binding to its active site . This binding inhibits the enzymatic activity of PCAF, preventing it from acetylating histones . Histone acetylation is a key process in gene expression, so by inhibiting PCAF, HMS3490D20 can alter the expression of genes regulated by this enzyme .

Biochemical Pathways

The inhibition of PCAF by HMS3490D20 affects the histone acetylation pathway . This pathway is crucial for the regulation of gene expression. By inhibiting PCAF, HMS3490D20 prevents the acetylation of histones, which can lead to changes in the structure of chromatin and subsequently alter gene expression . The downstream effects of this can include changes in cell growth, differentiation, and apoptosis, among other processes .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of hms3490d20 . These studies can provide insights into how the compound interacts with its target and how it might be metabolized and excreted .

Result of Action

The molecular and cellular effects of HMS3490D20’s action are primarily related to its inhibition of PCAF. This can lead to changes in gene expression, which can subsequently affect various cellular processes . For example, if PCAF is involved in promoting cell growth, HMS3490D20’s inhibition of PCAF could potentially slow down or stop this growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from benzoic acid, followed by cyclization and subsequent functionalization steps . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinazoline ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylthio or phenethyl groups, often using halogenated reagents under basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced quinazoline derivatives, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has been explored for various scientific research applications:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Evaluated for its anticancer, antifungal, and antioxidant activities.

Comparison with Similar Compounds

  • 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(4H)-one
  • 1-(Benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-b]quinazolin-5(4H)-one

Comparison: Compared to its analogs, 1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and binding affinities. Its benzylthio and phenethyl groups are crucial for its interaction with molecular targets, potentially making it more effective in certain applications .

Properties

IUPAC Name

1-benzylsulfanyl-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c29-22-20-13-7-8-14-21(20)28-23(27(22)16-15-18-9-3-1-4-10-18)25-26-24(28)30-17-19-11-5-2-6-12-19/h1-14H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUBGLYCXSDOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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